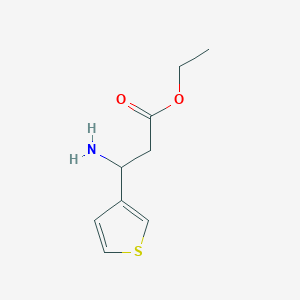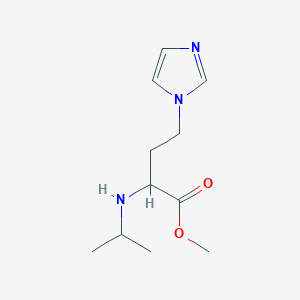
Methyl 4-(1h-imidazol-1-yl)-2-(isopropylamino)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(1h-imidazol-1-yl)-2-(isopropylamino)butanoate: is an organic compound that features an imidazole ring, a common structure in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1h-imidazol-1-yl)-2-(isopropylamino)butanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Alkylation: The imidazole ring is then alkylated using an appropriate alkyl halide.
Amidation: The resulting product undergoes amidation with isopropylamine to introduce the isopropylamino group.
Esterification: Finally, the compound is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The imidazole ring can participate in various substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include imidazole N-oxides.
Reduction: The primary alcohol derivative of the ester group.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, Methyl 4-(1h-imidazol-1-yl)-2-(isopropylamino)butanoate is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can be functionalized in numerous ways.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its imidazole structure, which is similar to histidine, an amino acid involved in many biological processes.
Medicine
Medicinally, derivatives of this compound may exhibit pharmacological activities such as antifungal, antibacterial, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
Industrially, this compound can be used in the synthesis of polymers, agrochemicals, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of Methyl 4-(1h-imidazol-1-yl)-2-(isopropylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of biological molecules. The isopropylamino group may enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl 4-(1h-imidazol-1-yl)butanoate: Lacks the isopropylamino group, which may reduce its biological activity.
4-(1h-Imidazol-1-yl)butanoic acid: The carboxylic acid group instead of the ester may alter its reactivity and solubility.
2-(1h-Imidazol-1-yl)ethanol: A simpler structure with different chemical properties and applications.
Uniqueness
Methyl 4-(1h-imidazol-1-yl)-2-(isopropylamino)butanoate is unique due to the combination of the imidazole ring and the isopropylamino group, which may confer specific biological activities and chemical reactivity not found in similar compounds.
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
methyl 4-imidazol-1-yl-2-(propan-2-ylamino)butanoate |
InChI |
InChI=1S/C11H19N3O2/c1-9(2)13-10(11(15)16-3)4-6-14-7-5-12-8-14/h5,7-10,13H,4,6H2,1-3H3 |
InChIキー |
MUUTVEBRDIHDFG-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(CCN1C=CN=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


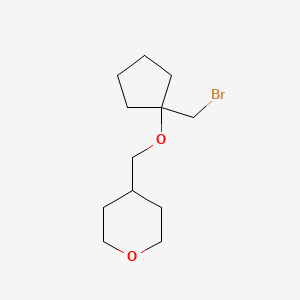
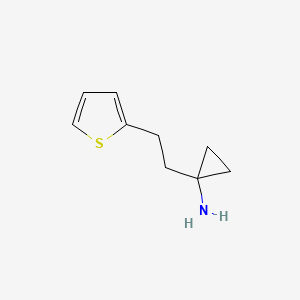
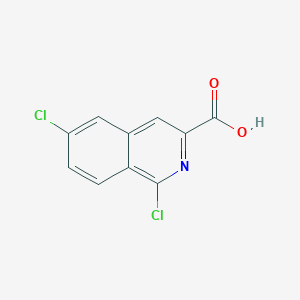

![N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine](/img/structure/B13631696.png)

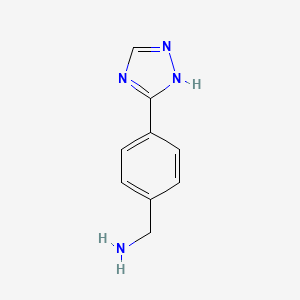

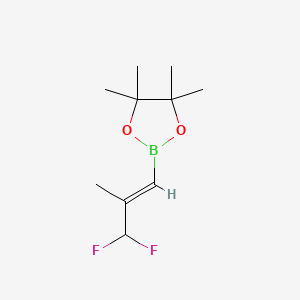
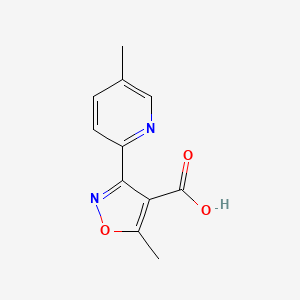
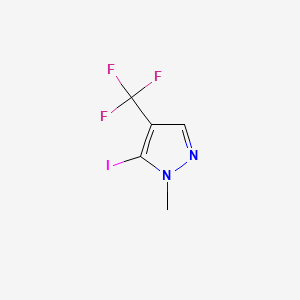

![4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride](/img/structure/B13631725.png)
